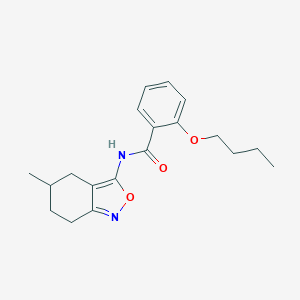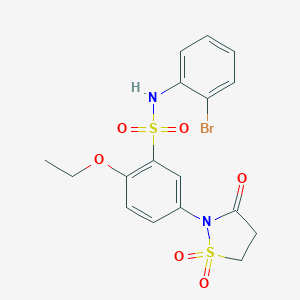
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide, also known as BPIQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPIQ is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of BPIQ, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves its ability to bind to specific targets, such as enzymes or proteins, and inhibit their activity. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide achieves this by forming covalent bonds with the target, which disrupts its function. The exact mechanism of action may vary depending on the specific target and the concentration of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
Effets Biochimiques Et Physiologiques
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target and concentration. In some cases, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. In other cases, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been shown to inhibit viral replication or bacterial growth. However, the exact effects may vary depending on the specific target and the concentration of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide also has limitations, such as its potential toxicity and its limited availability. Researchers must take these factors into consideration when designing experiments involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
Orientations Futures
There are several future directions for research involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide. One direction is to investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its use as a water treatment agent, particularly in developing countries where access to clean water is limited. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative that has been synthesized using a specific method. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has a mechanism of action that involves its ability to bind to specific targets and inhibit their activity. It has various biochemical and physiological effects, depending on the target and concentration. N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has advantages and limitations for lab experiments, and there are several future directions for research involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves the reaction of 2-bromoaniline with ethyl 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonate in the presence of a base. The reaction results in the formation of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been studied for its ability to inhibit certain enzymes and its effect on protein-protein interactions. In environmental science, N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been evaluated for its potential use as a water treatment agent.
Propriétés
Nom du produit |
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C17H17BrN2O6S2 |
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-ethoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17BrN2O6S2/c1-2-26-15-8-7-12(20-17(21)9-10-27(20,22)23)11-16(15)28(24,25)19-14-6-4-3-5-13(14)18/h3-8,11,19H,2,9-10H2,1H3 |
Clé InChI |
VMAKHDTWEASZGY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
SMILES canonique |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
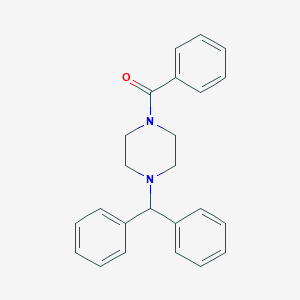
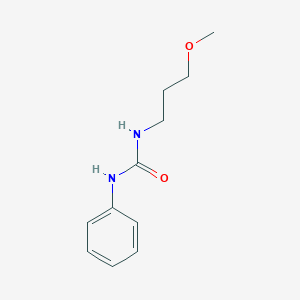
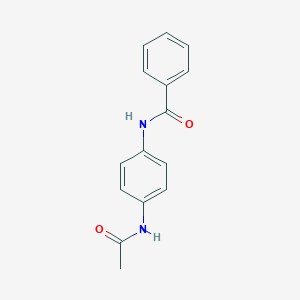
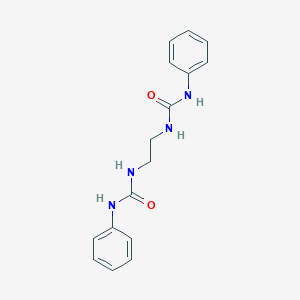

![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
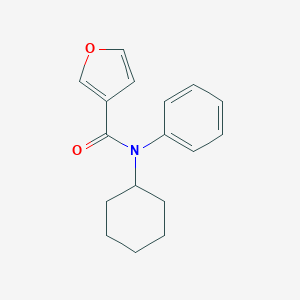
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
